Perindopril-d3 (erbumine)
Description
Perindopril-d3 (erbumine) is a deuterated form of perindopril erbumine, an angiotensin-converting enzyme (ACE) inhibitor. It is used primarily for the treatment of hypertension and heart failure. The compound is a prodrug, which means it is metabolized in the body to produce its active form, perindoprilat .
Properties
Molecular Formula |
C23H43N3O5 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1/i3D3; |
InChI Key |
IYNMDWMQHSMDDE-CMGIUKPSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC)C(=O)OCC.CC(C)(C)N |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perindopril-d3 (erbumine) involves the incorporation of deuterium atoms into the perindopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of perindopril-d3 (erbumine) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production process is optimized for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Perindopril-d3 (erbumine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its active form, perindoprilat.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products
The major product formed from these reactions is perindoprilat, the active metabolite of perindopril-d3 (erbumine). Other minor metabolites may also be formed depending on the specific reaction conditions .
Scientific Research Applications
Perindopril-d3 (erbumine) has a wide range of scientific research applications:
Mechanism of Action
Perindopril-d3 (erbumine) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a reduction in blood pressure. The compound also increases plasma renin activity and decreases aldosterone secretion, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Amlodipine: A calcium channel blocker used for similar indications.
Uniqueness
Perindopril-d3 (erbumine) is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to non-deuterated analogs .
Q & A
Q. What validated analytical methods are recommended for quantifying Perindopril-d3 (erbumine) in pharmaceutical formulations?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely validated for simultaneous quantification of Perindopril-d3 and related compounds. Key parameters include a C18 column (250 mm × 4.6 mm, 5 µm), mobile phase of acetonitrile/water (70:30 v/v) with orthophosphoric acid (OPA), and UV detection at 215 nm. Retention times for Perindopril-d3 and common co-formulated drugs (e.g., Indapamide) are ~5.48 min and ~9.45 min, respectively. This method adheres to ICH guidelines for linearity (r² > 0.999), precision (RSD < 2%), and robustness . For fluorescence-based detection, a spectrofluorimetric method using dansyl chloride in alkaline media achieves a linear range of 1.0–21.0 µg/mL (LOD: 0.242 µg/mL) .
Q. How do formulation strategies address the stability and bioavailability challenges of Perindopril-d3 (erbumine)?
Taste-masked orally disintegrating tablets (ODTs) can be formulated using Eudragit E 100 (drug:polymer ratio 1:3) and optimized via a 3² full factorial design. Ac-Di-Sol (6% w/w) as a superdisintegrant achieves rapid disintegration (<30 seconds) and >95% drug release within 5 minutes. Direct compression with Avicel PH101 (microcrystalline cellulose) enhances mechanical strength while maintaining bioavailability .
Q. What are the primary pharmacokinetic considerations when designing in vivo studies with Perindopril-d3 (erbumine)?
Perindopril-d3 is a prodrug hydrolyzed to its active metabolite, Perindoprilat, which exhibits ACE inhibition (IC₅₀ = 1.05 nM). Studies should account for delayed peak plasma concentrations (Tₘₐₓ: ~3–7 hours post-administration) and prolonged half-life (t½: 30–120 hours). Dose adjustments may be required in renal impairment models due to altered clearance .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on Perindopril-d3’s antitumor effects?
While Perindopril-d3 (2 mg/kg/day) shows tumor growth inhibition in SCC-VII and BNL-HCC models via VEGF suppression , conflicting results may arise from variations in dosing regimens or tumor microenvironment factors. To address this:
Q. What advanced drug delivery systems enhance the sustained release of Perindopril-d3 (erbumine)?
Intercalation into Zn/Al-NO₃-layered double hydroxides (LDHs) enables pH-dependent sustained release. The host-guest structure achieves >80% drug release over 24 hours in simulated intestinal fluid (pH 6.8) via ion exchange. Characterization via XRD and FTIR confirms successful intercalation, with in vitro cytotoxicity assays (e.g., MTT on KB cells) ensuring biocompatibility .
Q. How should researchers design experiments to evaluate Perindopril-d3’s neuroprotective effects in Alzheimer’s disease (AD) models?
- Use transgenic AD rodent models (e.g., APP/PS1 mice) treated with 1 mg/kg/day Perindopril-d3 for ≥8 weeks.
- Quantify hippocampal ACE activity via fluorometric assays and correlate with cognitive outcomes (Morris water maze).
- Assess amyloid-β42/40 ratios using ELISA to validate ACE-mediated amyloidogenic pathway modulation .
Q. What methodologies address batch variability in Perindopril-d3 reference standards?
USP-grade reference standards may contain trace impurities (e.g., 0.02% imidazole in Lot R068H0). Mitigation strategies include:
- Mass balance correction during purity calculations.
- Rigorous adherence to USP monograph testing (e.g., Limit of Perindopril Related Compound A and Imidazole).
- Cross-validation with alternative methods like ion association complex formation using Tropaeolin OOO .
Methodological Notes
- Data Validation : Always cross-reference in vitro findings (e.g., IC₅₀) with in vivo efficacy using pharmacokinetic/pharmacodynamic (PK/PD) modeling.
- Ethical Compliance : For preclinical studies, ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) and document data anonymization/storage protocols per institutional guidelines .
- Conflict Resolution : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) and apply statistical tools (ANOVA, Bland-Altman analysis) to identify outliers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
